(R)-1-(4-(difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine
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Overview
Description
®-1-(4-(difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of difluoromethyl and fluorophenyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process, which has been extensively studied due to its applicability in functionalizing diverse fluorine-containing heterocycles . Another approach involves the use of difluorocarbene generated by decarboxylation, which can be used to introduce difluoromethyl groups into various substrates .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-(difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
®-1-(4-(difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of ®-1-(4-(difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorophenyl groups play a crucial role in modulating the compound’s biological activity by influencing its binding affinity and selectivity towards target proteins or enzymes . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups often exhibit similar pharmacological properties but may differ in terms of potency and selectivity.
Monofluoromethylated Compounds: These compounds share structural similarities but may have different reactivity and biological activity profiles.
Uniqueness
®-1-(4-(difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine is unique due to the presence of both difluoromethyl and fluorophenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14F3N |
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Molecular Weight |
217.23 g/mol |
IUPAC Name |
(1R)-1-[4-(difluoromethyl)-2-fluorophenyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-6(2)10(15)8-4-3-7(11(13)14)5-9(8)12/h3-6,10-11H,15H2,1-2H3/t10-/m1/s1 |
InChI Key |
LUPXCEIEJUJKTL-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=C(C=C(C=C1)C(F)F)F)N |
Canonical SMILES |
CC(C)C(C1=C(C=C(C=C1)C(F)F)F)N |
Origin of Product |
United States |
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